Morfolina, 4-(metilsulfonil)-

Descripción general

Descripción

Morpholine, 4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.

The exact mass of the compound Morpholine, 4-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Antipalúdica

“Morfolina, 4-(metilsulfonil)-” se ha utilizado en la síntesis de nuevos análogos de morfolina para la evaluación antiplasmódica contra el parásito de la malaria humana Plasmodium falciparum . Los análogos se sintetizaron y analizaron para una detección inicial contra Plasmodium falciparum 3D7 en cultivo . Estos nuevos compuestos demostraron una actividad antiplasmódica moderada sin ningún efecto tóxico .

Fosforescencia orgánica a temperatura ambiente (RTP)

“Morfolina, 4-(metilsulfonil)-”, un heterociclo no conjugado, se ha integrado en un sistema π para construir luminógenos orgánicos de fosforescencia a temperatura ambiente (RTP) de un solo componente . Se investigó sistemáticamente el efecto de la morfolina en la interacción intermolecular, los modos de empaquetamiento cristalino y el rendimiento del RTP . La versatilidad de la morfolina en la promoción de la transición n-π* y la intensificación de las interacciones intermoleculares mejora la generación de excitones tripletes y suprime la descomposición no radiativa de los excitones tripletes .

Encriptación de datos

La propiedad única de emisión retardada dual y fosforescencia prolongada de los derivados de morfolina permite una posible aplicación en la encriptación de datos . El cambio de color dependiente del tiempo de la emisión de fosforescencia se realiza después de eliminar la fuente de excitación, lo que proporciona una seguridad de datos de alto nivel .

Diseño de un sistema RTP puramente orgánico

El uso de “Morfolina, 4-(metilsulfonil)-” proporciona una nueva perspectiva para el diseño de un sistema RTP puramente orgánico sin la utilización de metales, o incluso átomos pesados .

Mecanismo De Acción

Target of Action

Morpholine, 4-(methylsulfonyl)-, is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multitarget mechanism .

Mode of Action

The mode of action of Morpholine, 4-(methylsulfonyl)-, is multifaceted. It is involved in the design of ruthenium-based antibacterial agents that exhibit strong potency against Staphylococcus aureus .

Biochemical Pathways

It is known that the compound plays a role in the design of antibacterial agents that can efficiently remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .

Pharmacokinetics

Morpholine derivatives are known to have a broad spectrum of pharmacological activities and are often used in drug design to improve pharmacokinetic properties .

Result of Action

The results of mechanism studies have confirmed that the ruthenium-based antibacterial agents modified with the Morpholine, 4-(methylsulfonyl)-, moiety can destroy the bacterial membrane and induce ROS production in bacteria . Furthermore, animal infection models have confirmed that these agents show significant anti-infective activity in vivo .

Action Environment

It is known that the compound is used in the design of antibacterial agents that are effective against multidrug-resistant bacteria, suggesting that it may be effective in a variety of environments .

Actividad Biológica

Morpholine, 4-(methylsulfonyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Morpholine Derivatives

Morpholine derivatives are characterized by their heterocyclic structure, which enhances their interaction with various biological targets. The presence of the methylsulfonyl group in morpholine, 4-(methylsulfonyl)- contributes to its unique pharmacological profile. Morpholine is frequently utilized as a scaffold in drug design due to its favorable physicochemical properties, including solubility and bioavailability .

1. Central Nervous System (CNS) Activity

Morpholine derivatives have shown significant promise in the treatment of CNS disorders. They interact with various receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds containing morpholine have been demonstrated to inhibit γ-secretase, thereby reducing amyloid-beta levels in animal models, which is crucial for Alzheimer's disease management .

Table 1: CNS-Active Morpholine Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound 20 | γ-secretase | Reduces Aβ levels | |

| Compound 23 | δ-secretase | Inhibits tau cleavage | |

| Compound 19 | LRRK2 | Modulates kinase activity |

2. Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have been extensively studied. Compounds such as 4-(morpholin-4-yl)-N′-(arylidene)benzohydrazides exhibit potent activity against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of bacterial protein synthesis or enzyme activity.

Table 2: Antimicrobial Efficacy of Morpholine Derivatives

3. Antioxidant Activity

Research indicates that morpholine derivatives also possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.

Case Studies

Case Study 1: Neuroprotective Effects in Parkinson's Disease

A study investigated the effects of a morpholine derivative on LRRK2 mutations associated with Parkinson's disease. The compound demonstrated significant neuroprotective effects by modulating kinase activity and reducing oxidative stress markers in cellular models .

Case Study 2: Antimicrobial Screening

A series of morpholine-based compounds were synthesized and screened for antimicrobial activity against a panel of pathogens. The results showed that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Propiedades

IUPAC Name |

4-methylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZKQMUSVBGSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

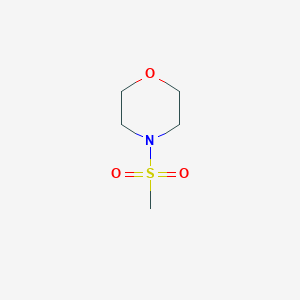

CS(=O)(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333977 | |

| Record name | 4-methanesulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1697-34-3 | |

| Record name | 4-methanesulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.